Benzyl 3-bromo-5-(trifluoromethoxy)benzoate
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Overview
Description
Benzyl 3-bromo-5-(trifluoromethoxy)benzoate is an organic compound characterized by the presence of a benzyl ester group, a bromine atom, and a trifluoromethoxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-bromo-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of benzyl 3-bromo-5-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Benzyl 3-bromo-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-5-(trifluoromethoxy)benzoate is largely dependent on its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- Benzyl 3-bromo-5-(trifluoromethyl)benzoate
- Benzyl 3-bromo-4-(trifluoromethoxy)benzoate
- Benzyl 3-chloro-5-(trifluoromethoxy)benzoate
Comparison: Benzyl 3-bromo-5-(trifluoromethoxy)benzoate is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
benzyl 3-bromo-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O3/c16-12-6-11(7-13(8-12)22-15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILZVBAWRKOIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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